molecular formula C11H6F3NO2 B1387719 6-(Trifluoromethyl)quinoline-3-carboxylic acid CAS No. 71082-45-6

6-(Trifluoromethyl)quinoline-3-carboxylic acid

Cat. No. B1387719
CAS RN: 71082-45-6
M. Wt: 241.17 g/mol
InChI Key: VXSPVHGBXKWWCX-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)quinoline-3-carboxylic acid (6-TFMQA) is a type of quinoline-3-carboxylic acid that is widely used in the fields of synthetic organic chemistry and medicinal chemistry. It is a versatile building block for the synthesis of a variety of compounds that are used in drug discovery and development. 6-TFMQA is also used in the synthesis of compounds for the investigation of biological activities and for the development of drug candidates.

Mechanism Of Action

6-(Trifluoromethyl)quinoline-3-carboxylic acid is a versatile building block for the synthesis of a variety of compounds that are used in drug discovery and development. The mechanism of action of these compounds is not well understood, but it is believed that the trifluoromethyl group of 6-(Trifluoromethyl)quinoline-3-carboxylic acid is responsible for the biological activity of the compounds. The trifluoromethyl group is thought to interact with the active site of enzymes and receptors, leading to changes in their activity or structure.

Biochemical And Physiological Effects

The biochemical and physiological effects of 6-(Trifluoromethyl)quinoline-3-carboxylic acid and its derivatives have not been extensively studied. However, some studies have shown that 6-(Trifluoromethyl)quinoline-3-carboxylic acid and its derivatives can interact with various enzymes and receptors, leading to changes in their activity or structure. For example, 6-(Trifluoromethyl)quinoline-3-carboxylic acid has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. It has also been found to inhibit the activity of the enzyme phosphodiesterase, which is involved in the regulation of cell proliferation and apoptosis.

Advantages And Limitations For Lab Experiments

The advantages of using 6-(Trifluoromethyl)quinoline-3-carboxylic acid in lab experiments include its availability and low cost. It is also a versatile building block for the synthesis of a variety of compounds, which can be used for the investigation of biological activities and for the development of drug candidates. The main limitation of using 6-(Trifluoromethyl)quinoline-3-carboxylic acid in lab experiments is that the mechanism of action of its derivatives is not well understood.

Future Directions

Future research should focus on the further investigation of the biochemical and physiological effects of 6-(Trifluoromethyl)quinoline-3-carboxylic acid and its derivatives. In particular, research should focus on the mechanism of action of these compounds and their potential therapeutic applications. Additionally, research should focus on the development of new synthetic methods for the synthesis of 6-(Trifluoromethyl)quinoline-3-carboxylic acid and its derivatives. Finally, research should focus on the development of new compounds that are based on 6-(Trifluoromethyl)quinoline-3-carboxylic acid and its derivatives, which could be used for drug discovery and development.

Scientific Research Applications

6-(Trifluoromethyl)quinoline-3-carboxylic acid has been widely used in the synthesis of various compounds for the investigation of biological activities. It has been used to synthesize a variety of compounds, such as peptides, nucleosides, and heterocyclic compounds. These compounds have been used to investigate the biological activities of various enzymes, receptors, and other proteins. 6-(Trifluoromethyl)quinoline-3-carboxylic acid has also been used in the synthesis of compounds for the development of drug candidates.

properties

IUPAC Name

6-(trifluoromethyl)quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO2/c12-11(13,14)8-1-2-9-6(4-8)3-7(5-15-9)10(16)17/h1-5H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXSPVHGBXKWWCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40652885
Record name 6-(Trifluoromethyl)quinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Trifluoromethyl)quinoline-3-carboxylic acid

CAS RN

71082-45-6
Record name 6-(Trifluoromethyl)quinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
B Medapi, P Suryadevara, J Renuka, JP Sridevi… - European journal of …, 2015 - Elsevier
Mycobacterial DNA gyrase B subunit has been identified to be one of the potentially underexploited drug targets in the field of antitubercular drug discovery. In the present study, we …
Number of citations: 48 www.sciencedirect.com
S Kirankumar, D Rambabu, NC Sekhar… - Journal of the Korean …, 2012 - Citeseer
Rapid and efficient synthesis of substituted 3-carboxylquinoline derivatives from 4-chloro-3-formylcoumarin and substituted anilines using 30% H2SO4 in methanol at room temperature …
Number of citations: 2 citeseerx.ist.psu.edu

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